molecular formula C10H16ClNO B13475828 Propylamine, 3-(o-methoxyphenyl)-, hydrochloride CAS No. 100131-86-0

Propylamine, 3-(o-methoxyphenyl)-, hydrochloride

Katalognummer: B13475828
CAS-Nummer: 100131-86-0
Molekulargewicht: 201.69 g/mol
InChI-Schlüssel: DMQHXHWSBBKSRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Propylamine, 3-(o-methoxyphenyl)-, hydrochloride is a chemical compound with the molecular formula C10H15NO·HCl. It is a derivative of propylamine, where the propylamine group is substituted with an o-methoxyphenyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Propylamine, 3-(o-methoxyphenyl)-, hydrochloride typically involves the reaction of 3-chloro-1-(o-methoxyphenyl)propane with ammonia or an amine under controlled conditions. The reaction is usually carried out in a solvent such as methanol, and the product is isolated as the hydrochloride salt by the addition of hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The final product is typically purified through crystallization or other separation techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Propylamine, 3-(o-methoxyphenyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in substitution reactions, where the o-methoxyphenyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

Propylamine, 3-(o-methoxyphenyl)-, hydrochloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Propylamine, 3-(o-methoxyphenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Propylamine, 3-methoxy-: A similar compound with a methoxy group instead of an o-methoxyphenyl group.

    N-methyl-3-phenyl-3-(o-tolyloxy)-propylamine hydrochloride: Another related compound with a different substitution pattern.

Uniqueness

Propylamine, 3-(o-methoxyphenyl)-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Eigenschaften

CAS-Nummer

100131-86-0

Molekularformel

C10H16ClNO

Molekulargewicht

201.69 g/mol

IUPAC-Name

3-(2-methoxyphenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-12-10-7-3-2-5-9(10)6-4-8-11;/h2-3,5,7H,4,6,8,11H2,1H3;1H

InChI-Schlüssel

DMQHXHWSBBKSRW-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC=C1CCCN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.